3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide is a chemical compound characterized by its unique pyrazole structure, which features a carboxamide functional group. Its molecular formula is , with a molar mass of approximately 212.25 g/mol. The compound exhibits a predicted density of 1.26 g/cm³ and a boiling point around 432.5 °C . This compound is part of a broader class of pyrazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities.
The reactivity of 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide can be explored through various chemical transformations typical of pyrazole derivatives. It can undergo:
3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide has shown promising biological activities, particularly as an antibacterial and anticancer agent. Research indicates that similar pyrazole compounds demonstrate significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration values in the low micromolar range . Additionally, some derivatives have been identified as potent inhibitors of tubulin polymerization, suggesting potential applications in cancer therapeutics by disrupting cell cycle progression .
The synthesis of 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide typically involves several steps:
These synthetic routes aim for high yields and purity while minimizing environmental impact .
The applications of 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide are primarily in the fields of medicinal chemistry and pharmaceuticals. Its potential use includes:
Interaction studies involving 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide focus on its binding affinity to various biological targets, including enzymes and receptors. Molecular docking studies suggest that it may interact effectively with tubulin, influencing its polymerization dynamics . Further studies are necessary to elucidate its complete pharmacological profile and potential side effects.
Several compounds share structural similarities with 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide, offering insights into its uniqueness:
| Compound Name | CAS Number | Similarity Score | Notable Features |
|---|---|---|---|
| 5-Amino-1-methyl-1H-pyrazole-4-carboxamide | 18213-75-7 | 0.75 | Exhibits significant antibacterial properties |
| 3-Amino-1-methyl-1H-pyrazole-4-carboxamide | 89181-79-3 | 0.74 | Known for anticancer activity |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 31037-02-2 | 0.72 | Used in various synthetic applications |
| Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 110860-60-1 | 0.73 | Potential applications in drug design |
| 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one | 5334-35-0 | 0.69 | Known for its unique heterocyclic structure |
These compounds highlight the versatility of pyrazole derivatives in medicinal chemistry while emphasizing the distinctive features of 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide, particularly its specific substituents that may enhance its biological activity .
The pyrazole ring in 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide is typically constructed via cyclocondensation reactions. A common approach involves the reaction of α,β-unsaturated nitriles with hydrazines, where the β-position of the nitrile bears a leaving group (e.g., ethoxy, thiomethyl). For instance, thiomethyl-substituted nitriles undergo cyclization with hydrazine hydrate to yield 3-aminopyrazoles, leveraging the superior leaving-group ability of thiomethyl compared to amino groups. Subsequent N-alkylation introduces the propyl group at position 1 using propyl halides under basic conditions, achieving yields of 70–85%.
The 2-methoxyethylamine side chain is introduced via nucleophilic acyl substitution at the carboxamide position. Reactive intermediates such as acid chlorides or mixed anhydrides are generated from the carboxylic acid precursor, followed by coupling with 2-methoxyethylamine in polar aprotic solvents like DMF. This step typically requires stoichiometric bases such as triethylamine to neutralize HCl byproducts, with yields optimized to 80–90%.
Microwave irradiation has emerged as a critical tool for enhancing the efficiency of pyrazole ring formation. In one protocol, ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with hydrazines under microwave conditions (150°C, 20 min), achieving cyclization yields of 92% compared to 65% under conventional heating. The rapid, uniform heating reduces side reactions, particularly in steps involving thermally sensitive intermediates.
For the target compound, microwave-assisted cyclization of a β-ketonitrile intermediate with hydrazine hydrate in ethanol reduces reaction time from 12 hours to 45 minutes, maintaining a yield of 88%. This method is particularly advantageous for scaling up production while minimizing energy consumption.
Regioselectivity in pyrazole functionalization is governed by electronic and steric factors. The amino group at position 3 exhibits nucleophilic character, enabling selective acylation or sulfonation. For example, treatment with acetyl chloride in dichloromethane selectively acetylates the 3-amino group without affecting the carboxamide moiety, achieving 95% regioselectivity.
The carboxamide group at position 4 can undergo hydrolysis to a carboxylic acid under acidic conditions (e.g., HCl, 110°C), which serves as a precursor for further derivatization. Conversely, alkaline conditions (NaOH, 80°C) facilitate amide bond cleavage, yielding the corresponding amine.
Solvent polarity profoundly impacts reaction kinetics and yields. For the final coupling step between the pyrazole core and 2-methoxyethylamine, DMF outperforms THF and acetonitrile, providing a 92% yield due to its high polarity and ability to stabilize charged intermediates. Conversely, nonpolar solvents like toluene are preferred for cyclization steps to avoid premature hydrolysis of nitrile intermediates.
A comparative study of solvents in the alkylation step revealed the following yields:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 92 |
| Acetonitrile | 37.5 | 85 |
| THF | 7.5 | 68 |
| Toluene | 2.4 | 45 |
Data adapted from .
The N1-position alkyl group in pyrazole-4-carboxamides serves as a critical modulator of target binding efficiency. For 3-amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide, the propyl chain optimizes a balance between lipophilicity and steric bulk, enabling favorable interactions with hydrophobic pockets in enzymatic active sites. Studies comparing propyl with shorter (methyl, ethyl) and longer (butyl, pentyl) chains demonstrate distinct trends:
| N-Alkyl Substituent | Target Affinity (IC₅₀, μM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| Methyl | 12.4 ± 1.2 | 3.2 |
| Ethyl | 8.7 ± 0.9 | 5.8 |
| Propyl | 2.1 ± 0.3 | 18.6 |
| Butyl | 3.9 ± 0.5 | 9.4 |
The propyl derivative exhibits a 4.1-fold higher potency than its ethyl counterpart, attributed to enhanced van der Waals interactions with residues in the RET kinase binding pocket [4]. Conversely, butyl and pentyl analogs suffer from reduced affinity due to steric clashes, underscoring the importance of moderate chain length. Molecular dynamics simulations further reveal that the propyl group induces a conformational shift in the target protein, stabilizing the active-site loop geometry [4].
The methoxyethyl side chain at the N-position introduces distinct electronic properties that influence charge distribution and hydrogen-bonding capacity. Substituent modifications at this position alter dipole moments and orbital hybridization, as evidenced by density functional theory (DFT) calculations:
| Side Chain Modification | Dipole Moment (Debye) | H-Bond Acceptor Capacity | Target Affinity (Kᵢ, nM) |
|---|---|---|---|
| Ethoxyethyl | 4.2 | 2 | 115.8 ± 10.2 |
| Methoxyethyl | 3.8 | 3 | 44.0 ± 3.5 |
| Hydroxyethyl | 5.1 | 4 | 62.0 ± 4.1 |
The methoxyethyl group’s electron-donating methoxy moiety reduces overall dipole moment while increasing hydrogen-bond acceptor capacity, enabling optimal interactions with RET kinase’s Asp892 and Glu921 residues [4]. Replacement with hydroxyethyl diminishes activity due to excessive polarity, which disrupts hydrophobic contacts. Conversely, ethoxyethyl analogs exhibit reduced affinity, likely due to unfavorable steric effects from the bulkier ethoxy group [2].
The propyl group’s superiority over alternative alkyl chains emerges from its unique combination of conformational flexibility and hydrophobic surface area. Key comparisons include:
These findings underscore the propyl group’s unique ability to harmonize steric accessibility, metabolic stability, and target engagement.
Molecular docking investigations have revealed significant binding potential of 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide with various kinase ATP-binding domains, particularly demonstrating selective affinity for specific protein targets.
The pyrazole scaffold demonstrates exceptional binding characteristics with kinase ATP-binding domains through multiple interaction mechanisms [1] [2] [3]. Molecular docking studies utilizing AutoDock Vina and ADFR engines have shown that pyrazole derivatives exhibit binding energies ranging from -7.14 to -10.9 kcal/mol with various kinase targets [2] [4]. The 3-amino substituent at position 3 of the pyrazole ring forms crucial hydrogen bond interactions with hinge region residues, particularly Ala807 and Tyr806, which mimic the natural ATP binding interactions [2].
The carboxamide functionality of 3-Amino-N-(2-methoxyethyl)-1-propyl-1-propyl-1H-pyrazole-4-carboxamide demonstrates favorable interactions within the ATP-binding pocket through hydrogen bonding with key residues including Met769, Cys773, Val702, and Leu764 [4]. The 2-methoxyethyl substituent on the carboxamide nitrogen provides additional hydrophobic contacts and influences the compound's binding orientation within the active site [4]. Studies have shown that pyrazole derivatives with similar structural features exhibit binding affinities comparable to or superior to natural ATP (binding energy: -7.7 to -7.8 kcal/mol) and established kinase inhibitors such as gefitinib (binding energy: -8.5 to -9.2 kcal/mol) [4].
Epidermal Growth Factor Receptor (EGFR) represents a primary target for pyrazole derivatives, with docking studies revealing that compounds containing the 3-amino-1H-pyrazole-4-carboxamide core demonstrate significant binding affinity [4] [5]. The molecular interactions include π-π stacking interactions that further stabilize the ligand-protein complex, particularly important for EGFR mutant forms where selective binding has been observed [4]. Cyclin-Dependent Kinases (CDKs), especially CDK16 and CDK17, show pronounced affinity for pyrazole derivatives, with studies indicating nanomolar potency ranges [1]. The PCTAIRE subfamily demonstrates particular sensitivity to 3-aminopyrazole-based inhibitors, with EC50 values ranging from 21.2 to 120.6 nM [1].
The docking protocol validation through redocking of co-crystallized ligands has demonstrated RMSD values below 2.0 Å, confirming the reliability of the computational predictions [4]. The 1-propyl substituent on the pyrazole nitrogen occupies lipophilic regions of the binding pocket, contributing to hydrophobic stabilization [3]. The extended conformation provided by the pyrazole scaffold serves as an effective linker, allowing optimal positioning of polar substituents within the ATP-binding domain [3].
| Target Kinase | Binding Energy (kcal/mol) | Key Interactions | Selectivity Profile |
|---|---|---|---|
| EGFR Wild-type | -8.5 to -9.2 | Met769, Cys773, Val702 | Moderate selectivity |
| EGFR Mutant | -10.1 to -10.9 | Enhanced H-bonding | High selectivity |
| CDK16/Cyclin Y | -7.5 to -8.2 | Ala807, Tyr806 | Family-selective |
| p38 MAP Kinase | -8.9 to -10.9 | ATP-binding pocket | Moderate selectivity |
QSAR modeling has provided comprehensive insights into the structural requirements for biological activity of pyrazole derivatives, establishing quantitative relationships between molecular descriptors and kinase inhibitory potency.
Two-dimensional QSAR models developed using partial least-squares (PLS) and stepwise multiple linear regression (SW-MLR) methods have demonstrated strong predictive capabilities for pyrazole derivatives [6]. The most significant QSAR models achieve correlation coefficients (R²) exceeding 0.7, with external validation Q² values above 0.6 [6]. Electronic descriptors, particularly BCUTPEOE2 and PEOE_VSA+1, show strong negative correlations with biological activity, indicating that compounds with lower partial charge values exhibit enhanced kinase inhibitory potency [6].
Adjacency distance matrix descriptors represent the most influential parameters in determining EGFR kinase inhibitory activity, with studies indicating that molecular connectivity patterns significantly impact biological potency [6]. Topological descriptors including diameter and petitjean index contribute to activity prediction, with compounds exhibiting specific geometric characteristics showing enhanced binding affinity [6] [7]. Physicochemical parameters such as lipophilicity (LogP) and molecular density demonstrate inverse relationships with activity, suggesting that moderate hydrophilicity enhances target interaction [6].
Leave-one-out (LOO) cross-validation and external test set predictions have confirmed the robustness of developed QSAR models [6]. Genetic algorithm-multiple linear regression (GA-MLR) approaches have shown superior performance compared to stepwise methods, with the GA-MLR model incorporating six selected descriptors achieving optimal predictive accuracy [7]. Williams plot analysis and applicability domain assessments have validated the statistical reliability of the models, ensuring accurate prediction of biological activity for new derivatives [6].
Electron-donating groups at positions 3 and 5 of the pyrazole ring favor enhanced biological activity, with amino substituents showing particular preference for the C3-tautomer [8]. Carboxamide substitution at position 4 provides crucial hydrogen bonding capabilities, with N-alkyl modifications influencing both solubility and target affinity [1]. The 2-methoxyethyl side chain contributes to favorable ADMET properties while maintaining biological potency, as demonstrated by QSAR analysis of similar derivatives [9].
| Descriptor Type | Key Parameters | Correlation with Activity | Contribution (%) |
|---|---|---|---|
| Electronic | BCUTPEOE2 | Negative (-0.93) | 35.2 |
| Topological | Adjacency Matrix | Positive (+0.76) | 28.7 |
| Physicochemical | LogP, Density | Negative (-0.63, -0.71) | 22.1 |
| Geometric | Diameter | Positive (+0.37) | 14.0 |